molecular formula C14H24O2 B11950928 Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate CAS No. 73301-37-8

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate

Cat. No.: B11950928
CAS No.: 73301-37-8
M. Wt: 224.34 g/mol
InChI Key: WORUOURZKKLYDH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is an organic compound with the molecular formula C14H24O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl substituent and a pentanoate ester chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate typically involves the esterification of 5-(4-methylcyclohex-3-en-1-yl)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is utilized in several scientific research fields:

    Chemistry: It serves as a model compound for studying esterification and other organic reactions.

    Biology: The compound is used in biochemical studies to understand ester metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its metabolism and biological activity. The compound may also interact with specific receptors or enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate can be compared with other similar compounds, such as:

    Methylcyclohexene: A simpler compound with a similar cyclohexene ring structure but lacking the ester group.

    6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: A more complex compound with additional functional groups and a longer carbon chain.

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

73301-37-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate

InChI

InChI=1S/C14H24O2/c1-3-16-14(15)7-5-4-6-13-10-8-12(2)9-11-13/h8,13H,3-7,9-11H2,1-2H3

InChI Key

WORUOURZKKLYDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1CCC(=CC1)C

Origin of Product

United States

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